molecular formula C13H20N2 B1289094 1-Benzyl-3-ethylpiperazine CAS No. 313657-25-9

1-Benzyl-3-ethylpiperazine

Cat. No. B1289094
M. Wt: 204.31 g/mol
InChI Key: CTPKPBTULPZITK-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethylpiperazine is a chemical compound belonging to the class of benzylpiperazines, which are organic compounds containing a piperazine ring substituted at one or more positions. While the provided papers do not directly discuss 1-Benzyl-3-ethylpiperazine, they do provide insights into the general properties and reactions of benzylpiperazine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzylpiperazines can be achieved through various methods, including reductive amination and direct alkylation. For instance, a benzylpiperazine was prepared directly from the corresponding benzaldehyde and piperazine using a continuous-flow hydrogenation apparatus, which was found to be safe and environmentally friendly . This method could potentially be adapted for the synthesis of 1-Benzyl-3-ethylpiperazine by using the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted with various functional groups. The structure elucidation of these compounds often involves techniques such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . These methods would be applicable for determining the molecular structure of 1-Benzyl-3-ethylpiperazine.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo a variety of chemical reactions. For example, a novel 1-benzylpiperazin-2-one nitrone was synthesized and shown to undergo [3+2] cycloadditions with alkynes and alkenes to give isoxazolines and isoxazolidines, respectively . These reactions could be relevant to the chemical behavior of 1-Benzyl-3-ethylpiperazine under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the electron density on the benzylic nitrogen atom and influence the potency and duration of action for cerebral vasodilating activity . Similarly, the presence of a bulky amide moiety or the number of methylene groups between carbonyl and piperazine can affect antiulcer activity . These findings suggest that the physical and chemical properties of 1-Benzyl-3-ethylpiperazine would be dependent on its specific substituents and molecular conformation.

Scientific Research Applications

1-Benzyl-3-ethylpiperazine is a chemical compound with the CAS Number: 313657-25-9 . It’s often used in the field of Medicinal Chemistry . The piperazine moiety, which 1-Benzyl-3-ethylpiperazine contains, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . In the period of 2011–2023, piperazine-containing drugs approved by the Food and Drug Administration were reviewed, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry were discussed .

The methods of application or experimental procedures often involve various synthetic approaches. For example, the piperazine ring can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

As for the results or outcomes obtained, the piperazine moiety has been found to have a significant impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .

  • Medicinal Chemistry : 1-Benzyl-3-ethylpiperazine is often used in the field of medicinal chemistry . The piperazine moiety is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

  • Synthetic Approaches : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . In the period of 2011–2023, piperazine-containing drugs approved by the Food and Drug Administration were reviewed, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry were discussed .

  • Pharmacokinetic Optimization : The piperazine ring can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

  • Scaffold for Pharmacophoric Groups : Piperazine can also be used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

  • Physicochemical Properties : The piperazine moiety has been found to have a significant impact on the physicochemical properties of the final molecule .

  • Structural and Conformational Characteristics : Piperazine influences the structural and conformational characteristics of the final molecule .

  • C–H Functionalization : Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process involves the modification of carbon-hydrogen bonds in organic molecules, which is a fundamental step in the synthesis of complex molecules from simple precursors .

  • Photoredox Catalysis : Photoredox catalysis, a type of reaction that involves the transfer of electrons under the influence of light, has been used in the synthesis of functionalized piperazines . This method can provide a more efficient and environmentally friendly way to produce these compounds .

  • Heterocyclic Chemistry : Piperazines, including 1-Benzyl-3-ethylpiperazine, are often used in heterocyclic chemistry . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their diverse range of properties .

Safety And Hazards

1-Benzyl-3-ethylpiperazine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-benzyl-3-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPKPBTULPZITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621883
Record name 1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-ethylpiperazine

CAS RN

313657-25-9
Record name 1-Benzyl-3-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-ethylpiperazine
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Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminium hydride (0.87 g; 22.9 mmol) in anhydrous THF (20 ml) was added dropwise a solution of 1-benzyl-3-ethylpiperazine-2,5-dion (1.50 g; 6.46 mmol) in anhydrous THF (10 ml) under ice-cooling. After stirring at room temperature for 18 hours, a mixture of water (0.25 ml) and THF (5 ml) and 2N-aqueous sodium hydroxide solution (0.5 ml) were added dropwise sequentially under ice-cooling. The mixture was stirred at room temperature for 1 hour. After filtration of aluminium hydroxide, the filtrate was condensed under reduced pressure. To the residue were added ethyl acetate and brine to separate. The organic layer was dried over anhydrous sodium sulphate. The solvent was evaporated under reduced pressure to give 1-benzyl-3-ethylpiperazine as pale yellow oil (1.29 g; 98%).
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzyl bromide (38.7 g, 0.22 mol) was added in portions to an ice cold (˜0° C.) solution of 2-ethylpiperazine (25 g, 0.22 mol) in DMF (150 mL) with such a rate that the temperature did not exceed 20° C. The mixture was stirred for 1 h, the solvent was evaporated and the residue was partitioned between CHCl3/0.5 M HCl. The aqueous phase was made alkaline (11M NaOH) and extracted three times with CHCl3. The combined organic phases were dried (MgSO4) and concentrated. The resulting oil was purified by column chromatography on silica using CHCl3, followed by CHCl3/MeOH/NH4OH (95:5:0.3) as eluents to give 31.6 g (70%) of the title compound as a yellowish oil. Anal. (C13H20N2) H, N; C: calc, 76.42 found 75.85; H, N.
Quantity
38.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

Benzyl bromide (38.7 g, 0.22 mol) was added in portions to a chilled (˜0° C.) solution of 2-ethylpiperazine (25 g, 0.22 mol) in DMF (150 mL) with such a rate that the temperature did not exceed 20° C. The mixture was stirred for 1 h, the solvent was evaporated and the residue was partitioned between CHCl3/0.5 M aqueous HCl. The aqueous phase was made alkaline (11 M NaOH) and extracted three times with CHCl3. The combined organic phases were dried (MgSO4) and concentrated. The resulting oil was purified by column chromatography on silica using CHCl3, followed by CHCl3/MeOH/NH4OH (95:5:0.3) as eluents to give 31.6 g (70%) of the title compound as a yellowish oil. Anal. (C13H20N2) H, N; C: calcd, 76.42; found, 75.85. *Described in WO 00/76984.
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Lau, H Zhai, LL Schafer - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines through a tandem sequential one-pot reaction employing both …
Number of citations: 31 pubs.acs.org

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